molecular formula C20H23F3N2O B3440906 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B3440906
M. Wt: 364.4 g/mol
InChI Key: XYBDXDLOPUIIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential applications in scientific research. This compound belongs to the class of indole-based synthetic cannabinoids and is known for its high affinity for CB1 and CB2 receptors.

Mechanism of Action

1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a potent agonist of CB1 and CB2 receptors, which are located in the central nervous system and immune system, respectively. Upon binding to these receptors, 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine activates various signaling pathways that lead to the modulation of various physiological processes. This compound has been found to have a higher affinity for CB1 receptors than CB2 receptors, which may explain its psychoactive effects.
Biochemical and Physiological Effects
1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to induce hypothermia, reduce locomotor activity, and decrease pain perception in animal models. 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. However, further research is needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high affinity for CB1 and CB2 receptors. This makes it a useful tool for investigating the effects of synthetic cannabinoids on the endocannabinoid system. However, one of the limitations of using 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its psychoactive effects, which may complicate the interpretation of results. Additionally, the potential long-term effects of 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine on the body are not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of cancer. Further research is needed to determine the full extent of its anticancer effects and to investigate its potential as a treatment for other diseases. Another area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. This may involve modifying the chemical structure of 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine or developing entirely new compounds based on its structure. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine on the body, particularly its long-term effects. This will be important for determining its safety and potential therapeutic applications.

Scientific Research Applications

1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been used in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have high affinity for CB1 and CB2 receptors, which are involved in various physiological processes such as pain perception, appetite regulation, and immune response. 1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used to study the effects of synthetic cannabinoids on the central nervous system and to investigate their potential therapeutic applications.

properties

IUPAC Name

1-[(4-methoxy-3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O/c1-15-12-16(6-7-19(15)26-2)14-24-8-10-25(11-9-24)18-5-3-4-17(13-18)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBDXDLOPUIIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.